4-(4-氯苯基)哌啶-4-碳腈

描述

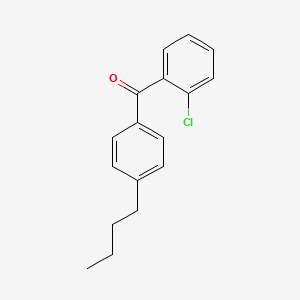

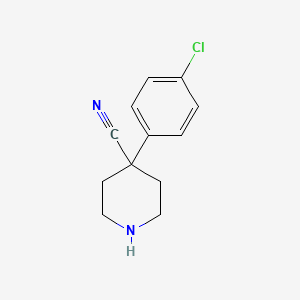

“4-(4-Chlorophenyl)piperidine-4-carbonitrile” is a chemical compound that has gained attention in the fields of medicinal and pharmaceutical research. It has a molecular weight of 220.7 g/mol .

Synthesis Analysis

The synthesis of “4-(4-Chlorophenyl)piperidine-4-carbonitrile” involves several steps. One method involves the use of trifluoroacetic acid in dichloromethane at 20°C . The reaction is stirred at room temperature for 72 hours, and then concentrated. The residue is treated with water and saturated aqueous sodium bicarbonate (until basic), then extracted with dichloromethane .

Molecular Structure Analysis

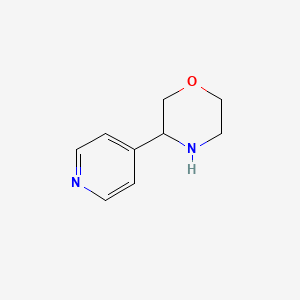

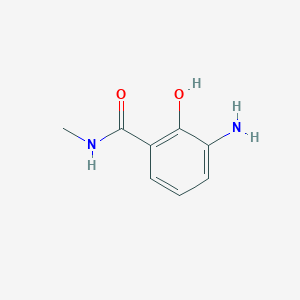

The molecular structure of “4-(4-Chlorophenyl)piperidine-4-carbonitrile” is represented by the formula C12H13ClN2 . The InChI code for this compound is 1S/C12H13ClN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 .

Chemical Reactions Analysis

The chemical reactions involving “4-(4-Chlorophenyl)piperidine-4-carbonitrile” are complex and require specific conditions for successful completion. For instance, the deprotection of the amine group in the compound requires the use of 4M HCl in dioxane .

Physical And Chemical Properties Analysis

The compound “4-(4-Chlorophenyl)piperidine-4-carbonitrile” has a number of physical and chemical properties. It has a molecular weight of 220.7 g/mol . It is soluble, with a solubility of 0.371 mg/ml . The compound has a high GI absorption and is BBB permeant .

科学研究应用

代谢和排泄见解

- 一项涉及给予地芬诺啶(一种与4-(4-氯苯基)哌啶-4-碳腈相关的化合物)的大鼠的研究通过质谱法在粪便和尿液中发现了代谢物。主要代谢途径涉及分子的不同部分的去烷基化和羟基化,表明复杂的代谢过程可能与理解类似化合物如4-(4-氯苯基)哌啶-4-碳腈 (Yoshida et al., 1979) 有关。

相关化合物的药代动力学

- 对与4-(4-氯苯基)哌啶-4-碳腈结构相关的CP-945,598的药代动力学进行了研究,该化合物在健康人体内给药后进行了研究。少于2%的剂量未经改变地在排泄物中恢复,表明存在广泛的代谢。主要代谢途径涉及N-去乙基化,随后是酰胺水解、羟基化和结合过程,表明存在复杂的代谢,这可能在4-(4-氯苯基)哌啶-4-碳腈的代谢中有所体现 (Miao et al., 2012)。

潜在的治疗应用

抗乙酰胆碱酯酶活性

- 合成了一系列与4-(4-氯苯基)哌啶-4-碳腈相关的哌啶衍生物,并显示出显著的抗乙酰胆碱酯酶活性。这表明了这类化合物,包括4-(4-氯苯基)哌啶-4-碳腈,在治疗与阿尔茨海默病等疾病相关的应用中的潜力,其中乙酰胆碱酯酶抑制是一个目标 (Sugimoto et al., 1990)。

抗抑郁活性

- 合成了新型与4-(4-氯苯基)哌啶-4-碳腈相关的哌啶衍生物,并评估了其潜在的抗抑郁活性。在某些位置存在取代基显著影响了活性,这表明了结构的敏感性和哌啶衍生物在治疗抑郁症中的潜在应用 (Ong et al., 1983)。

药理学研究的见解

哌啶衍生物的拮抗性质

- 一项研究调查了一种基于哌啶的可卡因类似物的性质,发现它既表现出类似可卡因的激动剂作用,又表现出一些可卡因的拮抗作用。这表明了哌啶衍生物的潜在用途,包括那些与4-(4-氯苯基)哌啶-4-碳腈结构相关的化合物,在治疗物质滥用或依赖方面的潜在用途 (Kozikowski et al., 2003)。

对能量消耗的影响

- 一项关于大鼠的研究表明,一种与4-(4-氯苯基)哌啶-4-碳腈相关的化合物增加了能量消耗,暗示了在与代谢和能量调节相关的疾病中的潜在应用 (Massicot et al., 1985)。

安全和危害

The compound “4-(4-Chlorophenyl)piperidine-4-carbonitrile” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Relevant Papers

Several papers related to “4-(4-Chlorophenyl)piperidine-4-carbonitrile” were found . These papers cover various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers would provide more detailed information.

属性

IUPAC Name |

4-(4-chlorophenyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZPISYIGMLPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629422 | |

| Record name | 4-(4-Chlorophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)piperidine-4-carbonitrile | |

CAS RN |

91721-16-3 | |

| Record name | 4-(4-Chlorophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1612837.png)

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)